2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid
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Overview
Description
2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid is a synthetic organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core structure substituted with a 4-chlorobenzyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with phthalic anhydride under controlled conditions.
Introduction of the 4-Chlorobenzyl Group: The phthalazinone core is then subjected to a nucleophilic substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This step introduces the 4-chlorobenzyl group at the desired position on the phthalazinone ring.
Acetic Acid Substitution: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone core structures but different substituents.
Benzyl Substituted Acids: Compounds with benzyl groups attached to acetic acid moieties.
Uniqueness
2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid is unique due to the specific combination of its phthalazinone core, 4-chlorobenzyl group, and acetic acid moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-7-5-11(6-8-12)10-20-17(23)14-4-2-1-3-13(14)15(19-20)9-16(21)22/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKJQYQPZDJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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